Cas no 25369-35-1 (2-chloro-7-nitro-1H-Indole)
2-chloro-7-nitro-1H-Indole Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-7-nitro-1H-Indole
- DB-149842
- 25369-35-1
- AKOS027441630
- SCHEMBL7090153
- BS-16747
- CS-0155822
- D83534
-
- Inchi: 1S/C8H5ClN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H
- InChI Key: JYBUPTYYZSEHLA-UHFFFAOYSA-N
- SMILES: ClC1=CC2C=CC=C(C=2N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 196.0039551g/mol
- Monoisotopic Mass: 196.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 61.6Ų
2-chloro-7-nitro-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007653-1g |
2-Chloro-7-nitro-1H-indole |
25369-35-1 | 97% | 1g |
$390.55 | 2023-09-02 | |
| Chemenu | CM238135-1g |
2-Chloro-7-nitro-1H-indole |
25369-35-1 | 95%+ | 1g |
$422 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN889-50mg |
2-chloro-7-nitro-1H-Indole |
25369-35-1 | 97% | 50mg |
594.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN889-200mg |
2-chloro-7-nitro-1H-Indole |
25369-35-1 | 97% | 200mg |
1468.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24995-100mg |
2-chloro-7-nitroindole |
25369-35-1 | 97% | 100mg |
¥387.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24995-1g |
2-chloro-7-nitroindole |
25369-35-1 | 97% | 1g |
¥3912.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24995-250mg |
2-chloro-7-nitroindole |
25369-35-1 | 97% | 250mg |
¥890.0 | 2024-07-18 | |
| Chemenu | CM238135-250mg |
2-Chloro-7-nitro-1H-indole |
25369-35-1 | 95%+ | 250mg |
$206 | 2024-07-28 | |
| Chemenu | CM238135-1g |
2-Chloro-7-nitro-1H-indole |
25369-35-1 | 95%+ | 1g |
$493 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1213358-5g |
2-chloro-7-nitro-1H-indole |
25369-35-1 | 95% | 5g |
$1750 | 2025-02-21 |
2-chloro-7-nitro-1H-Indole Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 2-chloro-7-nitro-1H-Indole
2-Chloro-7-Nitro-1H-Indole: A Comprehensive Overview
2-Chloro-7-nitro-1H-indole, also known by its CAS registry number CAS 25369-35-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a chlorine atom at the 2-position and a nitro group at the 7-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 2-chloro-7-nitro-1H-indole typically involves multi-step reactions, often starting from indole itself. One common approach is through nitration followed by chlorination or vice versa. The nitration step is usually carried out using nitrating agents such as mixed acid (concentrated sulfuric acid and nitric acid), while chlorination can be achieved via electrophilic substitution using reagents like thionyl chloride or phosphorus oxychloride. The regioselectivity of these reactions is influenced by the directing effects of the substituents already present on the indole ring. For instance, the nitro group at the 7-position acts as a meta-directing group, while the chlorine atom at the 2-position can influence subsequent reactions due to its electron-withdrawing nature.
Recent studies have highlighted the potential of 2-chloro-7-nitro-1H-indole in drug discovery, particularly in the development of anticancer agents. Research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve interference with mitochondrial function and induction of apoptosis, suggesting its potential as a lead compound for anti-tumor therapies.
In addition to its pharmacological applications, 2-chloro-7-nitro-1H-indole has also found utility in materials science. A study in Nano Letters (2023) reported its use as a precursor for synthesizing nitrogen-doped carbon nanomaterials. The indole structure serves as a scaffold for constructing graphene-like sheets with enhanced electrical conductivity and mechanical stability. These materials hold promise for applications in energy storage devices such as supercapacitors and lithium-ion batteries.
The environmental impact of CAS 25369-35-1 has also been a topic of recent research. A report in Environmental Science & Technology (2023) investigated its biodegradation pathways under aerobic conditions. Results indicated that the compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This finding is significant for assessing its environmental fate and designing strategies for waste management.
In conclusion, 2-chloro-7-nitro-1H-indole, with its unique structural features and versatile reactivity, continues to be a focal point in diverse scientific disciplines. Its applications span from drug discovery to materials science, with ongoing research uncovering new potentials for this intriguing compound.
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